异恶唑-5-甲酰氯

描述

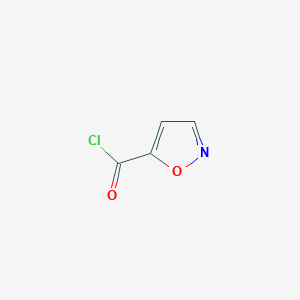

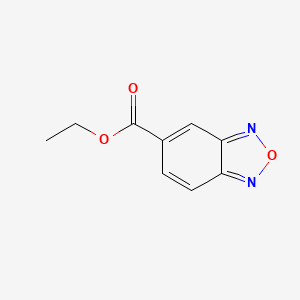

Isoxazole-5-carbonyl chloride is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly valuable due to its presence in drug candidates, agrochemicals, and materials. The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to its reactivity and utility in various chemical reactions .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the Michael addition of soft carbon nucleophiles to alkylidene isoxazol-5-ones, yielding β-branched carbonyl compounds with good to excellent yields . Another method utilizes deep eutectic solvents for the one-pot synthesis of 3,5-disubstituted isoxazoles, highlighting the importance of the solvent in the reaction's success . Additionally, regioselective reactions of functionalized halogenoximes have been developed to synthesize 5-fluoroalkyl-substituted isoxazoles, demonstrating the scalability of these reactions . Mechanochemical methods, such as ball-milling, have also been employed to synthesize 3,5-isoxazoles in a solvent-free and catalyst-free manner, which is beneficial for green chemistry .

Molecular Structure Analysis

Isoxazole-5-carbonyl chloride's molecular structure is characterized by the isoxazole ring and the carbonyl chloride group. The reactivity of this compound can be attributed to the presence of the electron-withdrawing carbonyl group, which makes the adjacent carbon more electrophilic. This electrophilicity is exploited in various chemical transformations, such as the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which can then be trapped by nucleophiles to form heterocycle dyads .

Chemical Reactions Analysis

Isoxazole-5-carbonyl chloride undergoes a range of chemical reactions. For instance, the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a key stage in synthesizing pyrazole-nitrogen heterocycle dyads . The domino isoxazole-isoxazole isomerization process can lead to the formation of isoxazole-4-carboxylic acid derivatives, showcasing the compound's versatility in creating densely functionalized molecules . Furthermore, the synthesis of isoxazole triflones demonstrates the ability to introduce biologically relevant triflyl groups into the isoxazole framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-5-carbonyl chloride derivatives are influenced by the substituents on the isoxazole ring. For example, the introduction of fluorine atoms can significantly alter the compound's reactivity and physical properties, as seen in the synthesis of 5-fluoroalkyl-substituted isoxazoles . The use of deep eutectic solvents not only affects the reaction yields but also the environmental impact of the synthesis process . The ability to perform reactions under solvent-free conditions, such as mechanochemical synthesis, further highlights the compound's adaptability to various synthetic conditions .

科学研究应用

医药化学中的生物活性化合物

异恶唑,包括异恶唑-5-甲酰氯,构成一类重要的 1,2-氮杂环,即五元含氮和氧的杂环 . 许多异恶唑具有不同类型的生物活性:抗菌、抗病毒、抗肿瘤、抗炎、免疫调节、抗惊厥、抗糖尿病等 . 因此,它们在过去的几十年中一直是医药化学研究的主题 .

合成上有用的化合物

异恶唑环中不稳定的 N-O 键的存在能够发生断裂,从而使人们可以通过一系列转化得到羰基化合物的各种 1,3-双官能团衍生物 . 这使得异恶唑,包括异恶唑-5-甲酰氯,在合成方面特别有用 .

药物发现

在药物发现领域,异恶唑是一个五元杂环部分,常见于许多市售药物 . 鉴于其巨大的意义,始终需要开发新的环保合成策略 .

无金属合成路线

在用于异恶唑合成的各种新型合成技术中,大多数合成方法采用 Cu (I) 或 Ru (II) 作为 (3 + 2) 环加成反应的催化剂 . 然而,与金属催化反应相关的特定缺点是成本高、丰度低、毒性、大量产生废物以及难以从反应混合物中分离 . 因此,开发替代的无金属合成路线始终是必要的 .

癌症治疗

安全和危害

未来方向

Isoxazoles, including Isoxazole-5-carbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring further biological applications .

作用机制

Target of Action

Isoxazole-5-carbonyl chloride is a chemical compound with the formula C4H2ClNO2 It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer .

Mode of Action

It is known to react with 1-benzhydrylpiperazine to form a derivative that may have potential therapeutic applications .

Result of Action

It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer . This suggests that the compound may have potential anti-cancer effects.

Action Environment

It is known that the compound can react with moisture in the air , suggesting that environmental conditions such as humidity could potentially affect its stability and efficacy.

属性

IUPAC Name |

1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASLINFISOTVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371542 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62348-13-4 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)